3-Amino-1-(furan-2-yl)propan-1-one
Description
3-Amino-1-(furan-2-yl)propan-1-one is a β-aminoketone derivative featuring a furan-2-yl substituent and a primary amine group at the β-position.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-amino-1-(furan-2-yl)propan-1-one |
InChI |
InChI=1S/C7H9NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4,8H2 |
InChI Key |
PNZQRUGPAVHCNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(furan-2-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with nitromethane to form 2-nitro-1-(furan-2-yl)ethanol, which is then reduced to 2-amino-1-(furan-2-yl)ethanol. This intermediate can be further reacted with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as whole-cell biocatalysts, has been explored for the asymmetric reduction of related compounds, providing an environmentally friendly and efficient method for production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(furan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furans, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-1-(furan-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Mechanism of Action
The mechanism of action of 3-Amino-1-(furan-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Spectral and Physicochemical Comparisons
- IR spectroscopy: The presence of NH₂ (3454–3349 cm⁻¹) and C=O (1615–1650 cm⁻¹) groups is consistent across analogs, while cyano (2174 cm⁻¹) or hydroxyl (3460 cm⁻¹) groups differentiate specific derivatives .
- Melting points : Furan-containing chromene derivatives (e.g., 5t) exhibit higher melting points (225–227°C) due to extended conjugation and crystallinity .
Biological Activity
3-Amino-1-(furan-2-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring, an amino group, and a ketone functional group. Its molecular formula is , with a molecular weight of approximately 153.18 g/mol. The presence of the furan ring contributes to its reactivity and biological activity, enabling interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against both bacterial and fungal strains. The compound's ability to inhibit the growth of microorganisms suggests potential applications in treating infections.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 10 |
| Candida albicans | 14 | 10 |
Anticancer Activity
The compound has also shown promising anticancer properties . In vitro studies indicate that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Drug (Cisplatin) IC50 (µM) |
|---|---|---|
| MDA-MB-231 | 25 | <0.068 |
| HepG2 | 30 | <0.068 |
| K-562 | 20 | <0.068 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, leading to antimicrobial effects.
- Apoptosis Induction : It can activate apoptotic pathways in cancer cells, promoting cell death through mechanisms such as DNA fragmentation and mitochondrial disruption.
- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways, contributing to its therapeutic effects.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various furan derivatives, including this compound, against clinical isolates of bacteria and fungi. Results indicated that the compound significantly inhibited the growth of resistant strains, suggesting its potential as a novel antimicrobial agent .
Study on Anticancer Activity
In another investigation focusing on the anticancer properties, researchers treated MDA-MB-231 breast cancer cells with varying concentrations of this compound. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
